molecular formula C10H15NO2 B8729710 1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-ol

1-(6-Methoxy-2-methylpyridin-3-yl)propan-1-ol

Cat. No. B8729710
M. Wt: 181.23 g/mol
InChI Key: VCDAXYVWDQJEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994203B2

Procedure details

A solution of 1-(6-methoxy-2-methyl-pyridin-3-yl)-propan-1-ol (1.15 g, 6.35 mmol) in DCM (20 ml) is treated with Dess-Martin periodinane (2.96 g, 6.98 mmol) and the resulting suspension stirred at RT overnight. The reaction mixture is diluted with DCM (80 ml) and sat NaHCO3 (50 ml) added. The organic layer is separated and washed with H2O (20 ml), brine (20 ml), dried (MgSO4) and concentrated in vacuo. The resulting residue is purified by chromatography on silica gel (2×70 ml) using 50% EtOAc/iso-hexane to give 1-(6-methoxy-2-methyl-pyridin-3-yl)-propan-1-one as a white solid. MS: m/z 180.2 [M+H]+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([CH:10]([OH:13])[CH2:11][CH3:12])=[CH:5][CH:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([C:10](=[O:13])[CH2:11][CH3:12])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)C)C(CC)O
Name
Quantity
2.96 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with H2O (20 ml), brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by chromatography on silica gel (2×70 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C(=N1)C)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.